molecular formula C11H8F3NO2 B13974174 Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate

Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No.: B13974174
M. Wt: 243.18 g/mol
InChI Key: SNFJIJIEXMUZQL-UHFFFAOYSA-N
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Description

Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is an indole derivative characterized by a trifluoromethyl (-CF₃) group at position 7 of the indole ring and a methyl ester at position 2. Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name

methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-6-3-2-4-7(9(6)15-8)11(12,13)14/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFJIJIEXMUZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate typically starts from appropriately substituted benzoic acid derivatives or indole precursors, followed by strategic introduction of trifluoromethyl groups and esterification at the 2-position. Key transformations include:

  • Halogenation/bromination of the aromatic ring.
  • Formation of indole core via cyclization or azide-mediated routes.
  • Esterification of the carboxylic acid group.
  • Introduction of trifluoromethyl substituents through electrophilic trifluoromethylation or use of trifluoromethyl-substituted starting materials.

Preparation Routes and Reaction Conditions

Starting from 2,4,5-Trifluorobenzoic Acid

A patented process (Enanta Pharmaceuticals, 2022) describes the preparation of trifluorinated indole-2-carboxylic acids, which can be adapted for this compound synthesis. The process avoids hazardous azide intermediates and is suitable for large-scale production.

Stepwise Process:

Step Reaction Reagents/Conditions Product
(i) Bromination of 2,4,5-trifluorobenzoic acid Bromination agent in sulfuric acid or other suitable solvent 2,5-Dibromo-3,4,6-trifluorobenzoic acid derivative
(ii) Conversion to N,O-dimethylhydroxylamine amide N,O-dimethylhydroxylamine + acid activation agent Weinreb amide intermediate
(iii) Reduction Suitable reducing agent (e.g., LiAlH4 or DIBAL-H) Aldehyde intermediate
(iv) Cyclization with hippuric acid (2-benzamidoacetic acid) Heating or catalysis Indole core formation
(v) Hydrogenation Hydrogen source such as H2, ammonium formate, or cyclohexa-1,4-diene Saturated indole derivative
(vi) Hydrolysis Acidic or basic hydrolysis This compound

This route emphasizes the use of sulfuric acid as a solvent in bromination and the use of palladium-catalyzed hydrogenation steps to finalize the indole structure with the trifluoromethyl group at the 7-position.

Esterification of Indole-2-carboxylic Acid Derivatives

Esterification of the carboxylic acid group at the 2-position to form the methyl ester is commonly performed by acid-catalyzed esterification:

  • Refluxing the indole-2-carboxylic acid with methanol in the presence of concentrated sulfuric acid or other strong acid catalysts.
  • This step is crucial for obtaining methyl esters with high yields and purity.
Functionalization at the 7-Position

The introduction of the trifluoromethyl group at the 7-position can be achieved by:

  • Starting from a trifluoromethyl-substituted benzoic acid precursor (e.g., 2,4,5-trifluorobenzoic acid).
  • Electrophilic trifluoromethylation reactions using reagents such as Togni’s reagent or Ruppert-Prakash reagent (CF3SiMe3) under catalysis.
  • Alternatively, halogenated intermediates can be converted to trifluoromethylated products via copper-mediated trifluoromethylation.

Representative Experimental Data

Compound Reaction Conditions Yield (%) Notes
Methyl 7-indolecarboxylate Hydrogenation of methyl 3-[2-(E)-(dimethylamino)ethenyl]-2-nitrobenzoate over 10% Pd/C in toluene at 60 psi High (exact yield not specified) Palladium on charcoal catalysis used for reduction
(1H-indol-7-yl)-methanol Reduction of methyl 7-indolecarboxylate with lithium aluminum hydride in anhydrous tetrahydrofuran, reflux for 2 h 98% Followed by quenching with water and base, extraction, and purification by silica gel chromatography
Methyl 1H-indole-7-carboxylate (methyl ester) Esterification in methanol with sulfuric acid catalyst High (literature yields >90%) Standard acid-catalyzed Fischer esterification

Analysis of Synthetic Challenges and Optimization

  • Safety: Avoiding azide intermediates is critical for scale-up due to their explosive nature; the patented process replaces azide routes with safer bromination and amide intermediates.
  • Selectivity: Regioselective bromination and trifluoromethylation at the 7-position require controlled conditions to prevent substitution at undesired sites.
  • Yield Optimization: Use of palladium-catalyzed Buchwald–Hartwig amination and hydrogenation steps improves yields and functional group tolerance in the indole core modifications.
  • Purification: Silica gel chromatography and recrystallization are standard for isolating pure methyl esters and intermediates.

Summary Table of Key Preparation Methods

Preparation Step Starting Material Reagents & Conditions Outcome Reference
Bromination 2,4,5-Trifluorobenzoic acid Bromination agent, sulfuric acid Dibromo-trifluorobenzoic acid
Amide Formation Brominated acid N,O-dimethylhydroxylamine, acid activator Weinreb amide
Reduction Weinreb amide LiAlH4 or DIBAL-H Aldehyde intermediate
Cyclization Aldehyde + hippuric acid Heating Indole core formation
Hydrogenation Indole intermediate Pd/C, H2 or ammonium formate Saturated indole derivative
Esterification Indole-2-carboxylic acid Methanol, H2SO4 Methyl ester
Reduction to Alcohol Methyl 7-indolecarboxylate LiAlH4, THF, reflux (1H-indol-7-yl)-methanol

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to various pharmacological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biological pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate with key analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Position and Type

Trifluoromethyl Positional Isomers
  • This positional change may affect binding to enzymatic targets like lactate dehydrogenase-A (LDH-A), as seen in related N-hydroxyindole-2-carboxylates . Key Difference: Position 4 substituents may enhance planar interactions with hydrophobic enzyme pockets, while position 7 substituents could influence solubility or metabolic stability .
Halogen and Alkoxy Substituents
  • However, fluorine’s electronegativity may weaken π-π stacking interactions in biological systems .
  • Methyl 7-methoxy-1H-indole-2-carboxylate (CAS 84638-71-1) :
    • The methoxy (-OCH₃) group is electron-donating, contrasting with the electron-withdrawing -CF₃. This difference impacts redox behavior and metabolic pathways, as methoxy groups are prone to demethylation .

Ester Group Variations

  • However, ethyl esters may hydrolyze more slowly in vivo, affecting prodrug activation .
  • Isopropyl 6-bromo-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylate :
    • Bulky isopropyl esters and additional substituents (e.g., bromine) complicate synthesis but improve target specificity, as seen in HIV-1 integrase inhibitors .

Physicochemical and Spectroscopic Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Spectroscopic Data (¹³C-NMR, δ ppm)
This compound -CF₃ (C-7), -COOCH₃ (C-2) C₁₁H₈F₃NO₂ 243.18 C-7: ~120–125 (deshielded due to -CF₃)
Methyl 7-methoxy-1H-indole-2-carboxylate -OCH₃ (C-7) C₁₁H₁₁NO₃ 217.21 C-7: ~109–112; OCH₃: ~55
Ethyl 7-methyl-1H-indole-2-carboxylate -CH₃ (C-7), -COOCH₂CH₃ C₁₂H₁₃NO₂ 203.24 C-7: ~20–25; ester CH₂: ~60–65

Notes:

  • The trifluoromethyl group causes significant deshielding in ¹³C-NMR, distinguishing it from methoxy or methyl substituents.
  • Methyl esters exhibit sharper NMR signals for the ester group (δ ~50–55 ppm) compared to ethyl esters (δ ~60–65 ppm) .

Biological Activity

Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the indole scaffold, which is known for its pharmacological properties. The introduction of a trifluoromethyl group enhances the lipophilicity and electron-withdrawing capacity of the compound, potentially increasing its biological activity.

2.1 Anticancer Activity

Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study reported that derivatives of indole-2-carboxylic acid exhibited promising cytotoxicity with IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against MCF-7 and A-549 cell lines, indicating significant anticancer potential .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µg/mL)
4hMCF-76.40
4cMCF-79.32
4bMCF-79.46
4fMCF-79.86

The morphological changes observed in treated cells, such as membrane blebbing and nuclear disintegration, suggest that these compounds induce apoptosis .

2.2 Antiviral Activity

This compound derivatives have also been evaluated for their antiviral properties, particularly against HIV-1 integrase. Structural modifications at the C3 position of the indole core have been shown to enhance integrase inhibitory activity significantly, with IC50 values as low as 0.13 μM for optimized compounds .

Table 2: Integrase Inhibitory Activity of Indole Derivatives

CompoundIC50 (µM)
30.13
17a3.11
Parent>6.85

Binding mode analysis indicates that these compounds interact with the active site of integrase through chelation with Mg²⁺ ions and π–π stacking interactions with viral DNA .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity : Induction of apoptosis has been linked to structural features that promote cell cycle arrest and mitochondrial dysfunction.
  • Antiviral Mechanism : The binding interactions with integrase suggest that these compounds may disrupt viral replication by inhibiting essential enzymatic functions.

3. Case Studies

A noteworthy case study involved the evaluation of a series of indole derivatives for their anticancer properties against glioblastoma multiforme (GBM). The study highlighted that specific substitutions at the indole ring significantly altered biological profiles, enhancing cytotoxicity compared to non-substituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : A general approach involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with sodium acetate in acetic acid, as described for analogous indole-2-carboxylic acid syntheses . For trifluoromethyl-substituted indoles, electrophilic trifluoromethylation or use of pre-functionalized building blocks (e.g., boronic esters) may be required. Optimization includes monitoring reaction progress via LC-MS (e.g., m/z 730–899 [M+H]+ in similar compounds) and adjusting stoichiometry of trifluoromethylating agents .
  • Key Parameters :

  • Temperature: 65–100°C under inert atmosphere .
  • Catalysts: Tetrabutylammonium iodide for halogen exchange .
  • Purification: C18 reverse-phase chromatography (acetonitrile/water gradients) achieves >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • LCMS/HPLC : Retention times (1.05–1.67 minutes) under SMD-TFA05 or SQD-FA05 conditions confirm identity .
  • Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, while ORTEP-III generates graphical representations of bond angles/trifluoromethyl group orientation .
    • Data Table :
MethodConditionsKey OutputReference
LCMSSMD-TFA05m/z 784.1 [M+H]+
HPLCSQD-FA05Retention time: 1.05 minutes

Q. What are the solubility properties of this compound in common solvents?

  • Experimental Data :

  • High solubility in polar aprotic solvents (e.g., DMF, acetonitrile) due to the trifluoromethyl group’s electron-withdrawing effect.
  • Limited solubility in water; aqueous workups require acidification (e.g., formic acid) for precipitation .

Q. What biological or pharmacological activities are associated with structurally related indole-2-carboxylates?

  • Context : Trifluoromethyl-substituted indoles are prevalent in PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors. For example, methyl indole-2-carboxylates exhibit activity in spirocyclic diazaspirodecene scaffolds targeting cancer pathways .

Advanced Research Questions

Q. How do computational models predict the electronic effects of the trifluoromethyl group on reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect, which stabilizes intermediates in nucleophilic substitutions. The trifluoromethyl group reduces electron density at the indole C3 position, directing electrophilic attacks to C5 or C7 .
  • Validation : Compare computed Mulliken charges with experimental NMR chemical shifts (e.g., ¹H/¹⁹F NMR) .

Q. What strategies resolve contradictions in crystallographic data for trifluoromethyl-containing indoles?

  • Challenge : Disordered trifluoromethyl groups complicate refinement.
  • Solutions :

  • Use high-resolution data (≤1.0 Å) and SHELXL’s PART/SUMP instructions to model disorder .
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Experimental Design :

  • Acidic : Stir in 1M HCl/MeOH (1:1) at 25°C; monitor via HPLC for ester hydrolysis (appearance of carboxylic acid peak at ~2.0 minutes).
  • Oxidative : Treat with H₂O₂ (3%) and Fe²⁺; assess degradation by LCMS .
    • Findings : Ester groups are labile under strong base (e.g., Cs₂CO₃), requiring inert conditions during synthesis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • PPE: Nitrile gloves, lab coat, and FFP2 masks to avoid inhalation/contact .
  • Waste disposal: Segregate halogenated waste and use licensed biohazard contractors .
    • Risk Mitigation : Conduct reactions in fume hoods due to potential release of trifluoromethyl byproducts .

Data Contradiction Analysis

Q. Discrepancies in reported LCMS [M+H]+ values for similar compounds: How to troubleshoot?

  • Root Causes :

  • Adduct formation (e.g., Na⁺/K⁺) in ionization.
  • Isomeric impurities (e.g., regioisomers from trifluoromethyl positioning).
    • Resolution :
  • Compare with authentic standards via co-injection.
  • Use high-resolution MS (HRMS) to distinguish exact masses (e.g., m/z 784.1 vs. 783.9) .

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